rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride
CAS No.:
Cat. No.: VC13675129
Molecular Formula: C7H14ClN
Molecular Weight: 147.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClN |
|---|---|
| Molecular Weight | 147.64 g/mol |
| IUPAC Name | (1S,4R)-bicyclo[2.2.1]heptan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7?;/m1./s1 |
| Standard InChI Key | IZZMPZQAQTXAHW-ZJVNHHPWSA-N |
| Isomeric SMILES | C1C[C@H]2C[C@@H]1CC2N.Cl |
| SMILES | C1CC2CC1CC2N.Cl |
| Canonical SMILES | C1CC2CC1CC2N.Cl |
Introduction
rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine compound characterized by its unique three-dimensional structure and specific stereochemistry. This compound is notable for its potential applications in synthetic chemistry and pharmaceuticals due to its role as a neurotransmitter modulator and its ability to facilitate stereoselective reactions.
Synthesis Methods
The synthesis of rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride typically involves starting materials like norbornene. The process includes hydroboration-oxidation followed by amination steps to form the hydrochloride salt. Maintaining stereochemical integrity during synthesis is essential for achieving the desired biological activity.
Biological Activity
This compound is primarily studied for its role as a neurotransmitter modulator, influencing adrenergic and dopaminergic systems. The stereochemistry significantly affects its binding affinity and efficacy at various receptors. Research on its interactions with biological targets is crucial for understanding its pharmacodynamics and establishing safety profiles.
Applications
rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride is used in synthetic chemistry as a precursor for synthesizing more complex molecules. Its chiral nature makes it valuable in drug development, particularly as a ligand in biochemical assays.
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| (1R,3S,4R)-N,4,7,7-tetramethylbicyclo[2.2.1]heptan-3-amine | 22321-23-9 | C11H21N·HCl | Additional methyl groups enhance lipophilicity |
| (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine | 7242-92-4 | C7H13N | Different stereochemistry affecting receptor interaction |
| (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine | 31002-73-0 | C7H13N | Variation in chirality leading to distinct biological activity |
These compounds illustrate the diversity within the bicyclic amine class and highlight the significance of stereochemistry in determining their properties and activities.
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